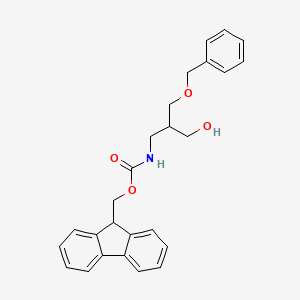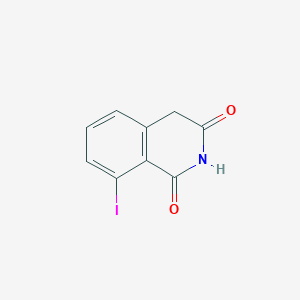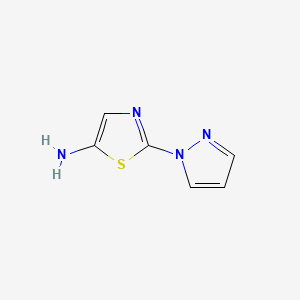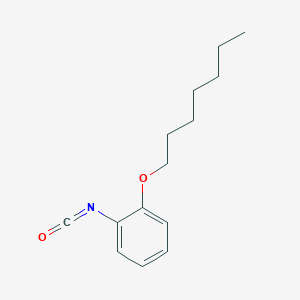![molecular formula C10H11N3O2 B12973803 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a methyl group at the 2-position, along with an acetic acid moiety at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale multicomponent reactions. These reactions are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at specific positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use bromine or iodine in the presence of a solvent like chloroform.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.
Applications De Recherche Scientifique
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . Additionally, its interaction with DNA and RNA can result in antitumor activity by interfering with cellular replication processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid
- (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids
Uniqueness
2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at the 3-position and the acetic acid moiety at the 7-position differentiates it from other imidazo[1,2-a]pyridine derivatives, contributing to its unique pharmacological properties.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-(3-amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6-10(11)13-3-2-7(5-9(14)15)4-8(13)12-6/h2-4H,5,11H2,1H3,(H,14,15) |
Clé InChI |
NROUSIBNXFSZQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CC(=CC2=N1)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


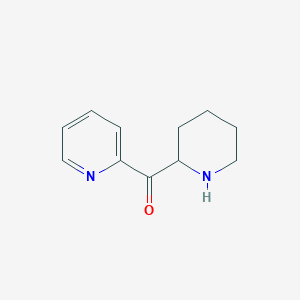
![Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)

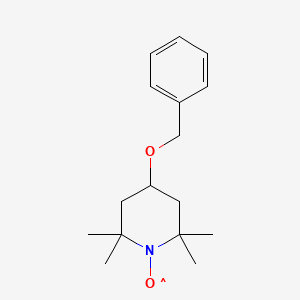
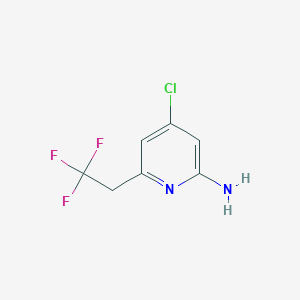
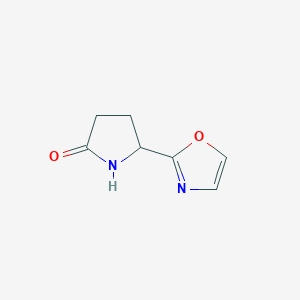
![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)


